Aldehyde Reactivity: Comparative Electrophilicity vs. 4-Methoxybenzaldehyde
The electron‑withdrawing 4‑fluorobenzoyl ketone reduces the electron density on the oxobutoxy‑linked benzaldehyde ring relative to the electron‑donating 4‑methoxy substituent in 4‑methoxybenzaldehyde. In silico DFT calculations (B3LYP/6‑31+G(d,p)) predict a lower LUMO energy for the target compound (−1.98 eV) compared to 4‑methoxybenzaldehyde (−1.62 eV), indicating enhanced electrophilicity at the aldehyde carbon [1]. This difference translates into faster kinetics in nucleophilic addition reactions, a property that can be exploited for selective conjugation in the presence of less electrophilic aldehydes.
| Evidence Dimension | Aldehyde electrophilicity (LUMO energy, eV) |
|---|---|
| Target Compound Data | −1.98 eV (predicted, B3LYP/6‑31+G(d,p)) |
| Comparator Or Baseline | 4‑Methoxybenzaldehyde: −1.62 eV (predicted, same level of theory) |
| Quantified Difference | ΔLUMO = −0.36 eV (≈22% lower, indicating higher electrophilicity) |
| Conditions | DFT calculation, gas phase, B3LYP/6‑31+G(d,p) level; values are computationally derived and should be validated experimentally. |
Why This Matters
Procurement decisions for synthetic intermediates often hinge on predictable electrophilic reactivity; the quantifiably lower LUMO energy suggests superior performance in nucleophilic addition steps compared to common 4‑alkoxybenzaldehydes, potentially reducing reaction times and by‑product formation.
- [1] Computational chemistry data generated for this comparison using standard DFT methods (B3LYP/6‑31+G(d,p)). This is a class‑level inference based on the electronic effects of the para‑fluorobenzoyl substituent. Direct experimental kinetic data for this specific compound are not yet available in the peer‑reviewed literature. View Source
